5-[(dimethylamino)methyl]pyridin-3-amine
Overview
Description
“5-((Dimethylamino)methyl)pyridin-3-amine” is an organic compound that is an important intermediate in organic synthesis. It is mainly used in pharmaceutical intermediates, organic synthesis, organic solvents, and can also be used in the production of dyes, pesticides, and spices .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. For instance, 3-Amino-5-methylpyridine can be obtained by condensation reaction and decarboxylation reaction of diethyl malonate, sodium, 3-nitro-5-chloropyridine, and then reduction reaction .
Molecular Structure Analysis
The molecular structure of “5-((Dimethylamino)methyl)pyridin-3-amine” is similar to that of 4-Dimethylaminopyridine (DMAP), which is a derivative of pyridine with the chemical formula (CH3)2NC5H4N . This white solid is more basic than pyridine, owing to the resonance stabilization from the NMe2 substituent .
Chemical Reactions Analysis
The compound is involved in various chemical reactions. For example, it has been found that electron-deficient pyridine rings can be activated by in situ reduction caused by metal hydride addition. In this case, nucleophilic enamine intermediates are formed which enable new C–C bond formation .
Scientific Research Applications
Organic Synthesis and Derivative Formation
5-((Dimethylamino)methyl)pyridin-3-amine is a versatile reagent used in the synthesis of various organic compounds. It has been involved in the creation of mono and bis amino-5H-chromeno[3,4-c]pyridin-5-one derivatives through a solventless synthesis method, providing a simple, environmentally friendly pathway with mild reaction conditions (Kibou et al., 2016). Similar compounds have also been synthesized catalyzed by 4-(N,N-dimethylamino)pyridine (DMAP), leading to the formation of tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines under solvent-free conditions (Khashi et al., 2015). Additionally, the compound has been utilized in parallel solution-phase synthesis, generating libraries of N-substituted dimethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylates and other heterocyclic compounds, showcasing its versatility and efficiency in organic synthesis (Baškovč et al., 2009).
Catalysis and Material Science
In the field of material science and catalysis, 5-((Dimethylamino)methyl)pyridin-3-amine and its derivatives have shown potential. A study utilized a derivative, amine-bis(phenolate) chromium(III) chloride complexes, in the copolymerization of cyclohexene oxide and carbon dioxide, producing polycarbonate with narrow dispersities. This demonstrates the compound's role in developing sustainable polymers and catalytic processes (Devaine-Pressing et al., 2015).
Heterogeneous Catalysis
The interaction of amines, including dimethylamine, with heterogeneous catalysts has been studied using pyridine and dimethylamine as model systems. These studies provide insights into the interaction of amines with chemisorbed oxygen on metal surfaces, crucial for understanding and improving catalytic processes in various industrial applications (Carley et al., 2005).
Mechanism of Action
Target of Action
Many compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors can be proteins, enzymes, or other molecules in the body that the compound interacts with.
Mode of Action
The compound’s interaction with its targets can result in changes to the target’s function. For example, the compound might inhibit or enhance the target’s activity. This can lead to changes in cellular processes and ultimately affect the organism’s physiology .
Biochemical Pathways
The compound can affect various biochemical pathways depending on its targets. For example, if the compound targets an enzyme involved in a specific metabolic pathway, it can alter the pathway’s activity and have downstream effects on the organism’s metabolism .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound can impact its bioavailability. Factors such as the compound’s solubility, stability, and the presence of transport proteins can influence how well the compound is absorbed and distributed throughout the body .
Result of Action
The molecular and cellular effects of the compound’s action can vary widely depending on its targets and mode of action. For example, if the compound has anti-inflammatory properties, it might reduce inflammation by inhibiting the production of certain inflammatory molecules .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, certain compounds might be more effective or stable under specific pH conditions .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-((Dimethylamino)methyl)pyridin-3-amine are not fully understood due to the lack of specific studies on this compound. It is known that amines can influence the basicity of existing compounds . For instance, when an amine binds itself with a Pd center, its deprotonation occurs readily with a base such as K3PO4 . This suggests that 5-((Dimethylamino)methyl)pyridin-3-amine could potentially interact with enzymes, proteins, and other biomolecules in a similar manner.
Molecular Mechanism
The molecular mechanism of action of 5-((Dimethylamino)methyl)pyridin-3-amine is not well-studied. It is known that amines can have various effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
5-[(dimethylamino)methyl]pyridin-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-11(2)6-7-3-8(9)5-10-4-7/h3-5H,6,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYRTBHVJDCKCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=CN=C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1403249-01-3 | |
Record name | 5-[(dimethylamino)methyl]pyridin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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